Product packaging for 1-(p-Methoxystyryl)naphthalene(Cat. No.:)

1-(p-Methoxystyryl)naphthalene

Cat. No.: B13425161
M. Wt: 282.25 g/mol
InChI Key: WJNGQIYEQLPJMN-VTFQDDHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Methoxystyryl)naphthalene (CAS 23833-69-4) is an organic compound with the molecular formula C19H16O and a molecular weight of 260.33 g/mol . This compound is provided as a high-purity material specifically for industrial and scientific research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Compounds with a styryl-naphthalene core, such as this one, are of significant interest in advanced materials science. Research indicates that similar structural motifs can be incorporated into polymers to create mechano-responsive luminescent materials . These smart materials can respond to mechanical forces (e.g., stress or strain) with changes in their luminescent signals, making them valuable for applications in stress sensing, polymer force chemistry, and the development of specialized packaging materials . Researchers can utilize this compound as a key building block or functional monomer in the development of novel material systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O5 B13425161 1-(p-Methoxystyryl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7?,8?,11-/m1/s1

InChI Key

WJNGQIYEQLPJMN-VTFQDDHLSA-N

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3C(C([C@H](O3)CO)O)O

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for 1 P Methoxystyryl Naphthalene

Advanced Synthetic Strategies for 1-(p-Methoxystyryl)naphthalene

The construction of the styryl naphthalene (B1677914) scaffold relies on robust and versatile synthetic methodologies. These approaches are designed to be efficient and allow for the introduction of various functional groups, leading to a diverse range of derivatives.

The Mizoroki-Heck reaction is a powerful and widely used method for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com For the synthesis of this compound, this typically involves the reaction of a 1-halonaphthalene (e.g., 1-bromonaphthalene) with 4-methoxystyrene (B147599). worktribe.com The reaction is valued for its high chemoselectivity and tolerance of a wide variety of functional groups. uliege.be

The general catalytic cycle for the Heck reaction is well-established and proceeds via a Pd(0)/Pd(II) redox system. mdpi.comdiva-portal.org The process involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the alkene (4-methoxystyrene). A subsequent β-hydride elimination step forms the desired stilbenoid product and a palladium-hydride species, from which the active Pd(0) catalyst is regenerated by a base. nsf.govntu.edu.sg

Recent advancements have explored various catalyst systems to improve efficiency and yield. While palladium catalysts are standard, nickel-based systems have also proven effective for Mizoroki-Heck couplings of aryl halides with styrenes. niscpr.res.in Studies have shown that catalyst confinement, for instance on a graphitic nanoparticle (GNF) step-edge, can significantly enhance the conversion rate of the reaction between 1-bromonaphthalene (B1665260) and 4-methoxystyrene compared to the reaction in solution. worktribe.com

Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Yield/ConversionReference
1-Bromonaphthalene4-MethoxystyrenePd(II)(Salen) on GNF---63% Conversion worktribe.com
1-Bromonaphthalene4-MethoxystyrenePd(II)(Salen) in solution---30% Conversion worktribe.com
Iodobenzene4-MethoxystyreneNiCl₂·6H₂O / 2,3-dihydroxynaphthalene (B165439) / CTABNaOHDMF15093% niscpr.res.in
4-Bromo-1,8-naphthalic anhydride (B1165640) derivative4-MethoxystyrenePd(OAc)₂ / P(o-tol)₃Et₃NMeCNReflux- rsc.org

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wiley-vch.dewikipedia.org To synthesize this compound, this reaction would typically couple 1-naphthaldehyde (B104281) with the ylide generated from 4-methoxybenzyltriphenylphosphonium bromide. This method is highly reliable for creating the C=C bond with a high degree of control over its location. mnstate.edu

The reaction mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. masterorganicchemistry.com This intermediate subsequently decomposes to yield the final alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wiley-vch.demasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one derived from 4-methoxybenzyl bromide, generally favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org However, semi-stabilized ylides can sometimes result in poor E/Z selectivity. wikipedia.org Aqueous conditions have been developed for Wittig reactions to provide an environmentally benign route to (E)-stilbenes with high stereoselectivity. researchgate.net

Aldehyde/KetonePhosphonium (B103445) Salt/YlideBaseSolventYieldE/Z RatioReference
Benzaldehyde (B42025)Benzyltriphenylphosphonium bromideKOtBuTHF48%99:1 nih.gov
Quinoline-3-carbaldehyde(4-Methoxybenzyl)triphenylphosphonium bromide--21-75% (cis)- nih.gov
Benzyl alcohol (in situ oxidation)BenzylidenetriphenylphosphoraneNi NanoparticlesTHF77%~1:1.9 core.ac.uk
4-Methoxybenzyl alcohol (in situ oxidation)BenzylidenetriphenylphosphoraneNi NanoparticlesTHF85%~1:7 core.ac.uk

Beyond the Heck and Wittig reactions, several other synthetic methods are available for constructing stilbenoid and styryl naphthalene frameworks. These include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an aryl- or vinyl-boronic acid with an aryl or vinyl halide, offering another versatile route to the stilbene (B7821643) core. wiley-vch.de

McMurry Reaction : This method involves the reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. wiley-vch.deresearchgate.net

Perkin Reaction : This reaction can produce stilbenes through the condensation of an aromatic aldehyde with a phenylacetic acid derivative. wiley-vch.de

Cobalt-Catalyzed Diels-Alder/Wittig Olefination : A concise, one-pot synthesis of substituted stilbenes has been developed using a cobalt-catalyzed Diels-Alder reaction of propargylic phosphonium salts, followed by a Wittig-type olefination. acs.org

Cyclization/Aromatization Routes : Alternative strategies build the naphthalene scaffold from acyclic precursors. For instance, a p-methoxystyryl ketone can undergo conjugate addition, reduction, cyclodehydration, and subsequent aromatization to form a substituted methoxynaphthalene. niscpr.res.in Other novel methods include Fe(III)-catalyzed [4+2] cycloadditions and electrochemical [4+2] annulations from styrenes to construct multi-substituted naphthalene blocks in a single step. researchgate.net

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, controlling product selectivity, and developing new synthetic strategies.

Heck Reaction: The catalytic cycle of the Heck reaction is generally accepted to involve a sequence of elementary steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. diva-portal.orgrsc.org

Oxidative Addition : The cycle begins with the oxidative addition of the 1-halonaphthalene to a coordinatively unsaturated Pd(0) complex, forming a square planar aryl-Pd(II)-halide intermediate. diva-portal.orgrsc.org

Olefin Coordination and Insertion : The alkene, 4-methoxystyrene, then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the naphthyl group into the C=C bond of the coordinated alkene. nsf.govntu.edu.sg

β-Hydride Elimination : The newly formed alkyl-palladium intermediate undergoes syn-elimination of a β-hydrogen atom to form the alkene product, this compound, and a hydrido-palladium(II) complex. ntu.edu.sgrsc.org

Reductive Elimination : Finally, in the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic loop. diva-portal.org

Kinetic studies have indicated that palladacycles, often used as pre-catalysts, can act as reservoirs for the catalytically active Pd(0) species. researchgate.net While the Pd(0)/Pd(II) cycle is most common, a Pd(II)/Pd(IV) cycle has also been considered as a possibility under certain conditions. mdpi.com

Wittig Reaction: The mechanism of the Wittig reaction is not catalytic and has been the subject of detailed study. The currently accepted mechanism for lithium-free Wittig reactions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.org

Ylide Formation : A strong base deprotonates the phosphonium salt (e.g., 4-methoxybenzyltriphenylphosphonium bromide) to form the nucleophilic phosphorus ylide. mnstate.edu

Oxaphosphetane Formation : The ylide reacts with the aldehyde (e.g., 1-naphthaldehyde) in a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com

Cycloreversion : This oxaphosphetane intermediate is unstable and rapidly decomposes via a reverse [2+2] cycloaddition, breaking the C-P and C-O bonds to form the C=C bond of the alkene and the very stable P=O bond of triphenylphosphine oxide. masterorganicchemistry.com

Stereoselectivity in the Wittig Reaction: The stereochemistry of the resulting alkene in a Wittig reaction is determined by the stability of the phosphorus ylide.

Non-stabilized ylides (with alkyl substituents) typically react kinetically to form (Z)-alkenes. organic-chemistry.org

Stabilized ylides (with electron-withdrawing groups like esters) are more stable and their reactions are often reversible, leading to the thermodynamically favored (E)-alkene. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides , such as the one derived from 4-methoxybenzyl bromide where the phenyl ring provides resonance stabilization, often give poor stereoselectivity, yielding mixtures of (E) and (Z) isomers. wikipedia.org However, specific conditions, such as performing the reaction in aqueous media, can enhance the selectivity for the (E)-stilbene product. researchgate.net

Regioselectivity in the Heck Reaction: The regioselectivity of the Heck reaction—the position on the alkene where the aryl group adds—is governed by both steric and electronic factors. diva-portal.org In the reaction of an aryl halide with a styrene (B11656) derivative, addition can occur at either the α- or β-carbon of the double bond.

For electron-poor olefins, the aryl group typically adds to the less substituted carbon (β-position). diva-portal.org

For electron-rich or electronically neutral olefins like styrenes, mixtures of α- and β-arylated products can be formed. diva-portal.org The regioselectivity can be influenced by the choice of catalyst, ligands, and additives. For instance, the use of certain ligands can favor the formation of cationic palladium intermediates, which can alter the regiochemical outcome. ntu.edu.sg In the direct arylation of naphthalene itself, functionalization is often selective for the β-position. researchgate.net Overriding the standard Heck pathway, for example by using a strong base to promote a deprotonative cross-coupling process, can also lead to different, highly specific regiochemical outcomes that are otherwise inaccessible. nih.gov

Analysis of Competing Pathways and Side Reactions

While the Wittig and Horner-Wadsworth-Emmons reactions are highly effective, they are not without competing pathways and potential side reactions that can affect the yield and purity of the desired this compound product.

In the Wittig Reaction:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. pitt.edu The ylides used in the synthesis of this compound are generally considered semi-stabilized, which can lead to a mixture of (E) and (Z) isomers. The presence of lithium salts can also influence the stereoselectivity by promoting the equilibration of intermediates, often leading to a higher proportion of the thermodynamically more stable (E)-alkene. pitt.eduharvard.edu

A significant side reaction in the Wittig reaction is the formation of triphenylphosphine oxide. pressbooks.pub The strong P=O bond formed in this byproduct is a major thermodynamic driving force for the reaction. pressbooks.pub However, its removal from the reaction mixture can sometimes be challenging.

Another potential side reaction can occur if the aldehyde substrate has other reactive functional groups. For instance, if the naphthalene or methoxyaryl ring contains base-sensitive groups, these could react with the strong base used to generate the ylide.

In the Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction is a modification of the Wittig reaction that typically provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.orgwikipedia.org This is a significant advantage for synthesizing the (E)-isomer of this compound. The reaction mechanism involves the formation of a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide, potentially reducing side reactions related to base sensitivity. organic-chemistry.org

However, competing pathways can still exist. If the aldehyde is sterically hindered, the rate of the desired olefination reaction may be reduced, allowing for other processes to occur. For aldehydes bearing electron-donating groups like the p-methoxy group, the reaction yields are generally high. researchgate.net

A potential side reaction in the HWE synthesis is the self-condensation of the phosphonate ester if it possesses an enolizable proton. However, for the synthesis of this compound, the benzylic phosphonates used are not prone to this side reaction. The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies its removal during workup compared to triphenylphosphine oxide. organic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for this compound Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Stereoselectivity Dependent on ylide stability; can produce mixtures of E/Z isomers. pitt.eduGenerally high (E)-selectivity. organic-chemistry.orgwikipedia.org
Byproduct Triphenylphosphine oxide (often difficult to remove). pressbooks.pubDialkylphosphate (water-soluble, easy to remove). organic-chemistry.org
Base Strength Typically requires a strong base (e.g., n-BuLi, NaH). pressbooks.pubCan often be performed with milder bases (e.g., NaOMe, K2CO3). wiley-vch.de
Reactant Reactivity Ylide is highly reactive.Phosphonate carbanion is generally more nucleophilic and less basic. organic-chemistry.org

Derivatization and Functionalization Strategies for this compound

The core structure of this compound offers several sites for derivatization and functionalization, allowing for the systematic modification of its physical, chemical, and biological properties. These modifications can be targeted to the naphthalene moiety, the styryl linker, or the methoxyaryl subunit.

Modification of the Naphthalene Moiety

The naphthalene ring system is amenable to a variety of electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq The position of substitution is directed by the existing styryl group. Further functionalization can be achieved through various synthetic transformations.

Electrophilic Aromatic Substitution: Nitration and halogenation of naphthalene typically occur at the 1-position. uomustansiriyah.edu.iq However, in this compound, the directing effects of the styryl group will influence the position of further substitution. The introduction of nitro groups can subsequently be reduced to amines, which can then be converted to a wide range of other functionalities via diazotization reactions. youtube.com

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the naphthalene ring opens up possibilities for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the attachment of various aryl, alkyl, and vinyl groups.

Introduction of Carboxylic Acids and Other Functional Groups: Naphthalenecarboxylic acids can be synthesized from the corresponding bromo-naphthalenes via Grignard reagents or by palladium-catalyzed carboxylation. nih.gov These carboxylic acid derivatives can then be converted into esters, amides, and other functional groups.

Table 2: Examples of Functionalization Reactions on the Naphthalene Moiety

Reaction TypeReagents and ConditionsResulting Functional Group
NitrationHNO₃, H₂SO₄Nitro (-NO₂)
BrominationBr₂, FeBr₃Bromo (-Br)
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl group
Heck CouplingAlkene, Pd catalyst, baseAlkenyl group
Carboxylation (from bromo-derivative)1. Mg, THF; 2. CO₂; 3. H₃O⁺Carboxylic acid (-COOH)

Manipulation of the Styryl and Methoxyaryl Subunits for Structure-Function Relationships

Modification of the styryl linker and the methoxyaryl group can significantly impact the electronic and steric properties of the molecule.

Styryl Group Modification: The double bond of the styryl group is susceptible to various addition reactions, although this would alter the conjugated system. More commonly, modifications are made to the substituents on the aromatic ring of the styryl moiety. researchgate.net The methoxy (B1213986) group is a key feature, but it can be replaced with other electron-donating or electron-withdrawing groups to study structure-activity relationships. mdpi.com For example, replacing the methoxy group with a hydroxyl, amino, or alkyl group can be achieved by starting with the appropriately substituted benzaldehyde in the initial olefination reaction.

Methoxyaryl Subunit Modification: The p-methoxy group is an electron-donating group that influences the electronic properties of the entire molecule. It can be cleaved to yield a phenol (B47542), which can then be further functionalized. Alternatively, other alkoxy groups can be introduced by using the corresponding alkoxybenzaldehyde in the synthesis. The aromatic ring itself can undergo electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho positions.

Introduction of Auxiliary Functional Groups for Specific Research Objectives

For specific applications, such as in materials science or medicinal chemistry, the introduction of particular functional groups is often necessary.

Fluorophores and Labels: For biological imaging or sensing applications, fluorescent groups can be attached to the this compound scaffold. Reagents like dansyl chloride or naphthalene-2,3-dicarboxaldehyde (NDA) can be used to derivatize amine or phenol functionalities that have been introduced onto the core structure. nih.govlibretexts.orgsigmaaldrich.com

Polymerizable Groups: For the development of functional polymers, a polymerizable group such as a vinyl or styryl group can be introduced. pageplace.de For example, a vinyl group could be installed on the naphthalene or methoxyaryl ring via a Heck coupling reaction.

Bioconjugation Handles: For attachment to biomolecules, functional groups like carboxylic acids, amines, or azides can be introduced. These "handles" allow for covalent linkage to proteins, peptides, or nucleic acids using standard bioconjugation chemistry.

Table 3: Common Auxiliary Functional Groups and Their Applications

Functional GroupIntroduction MethodPotential Application
Amine (-NH₂)Reduction of a nitro group. youtube.comBioconjugation, further derivatization. nih.gov
Carboxylic Acid (-COOH)Oxidation of a methyl group or carboxylation of a bromo-derivative. nih.govBioconjugation, formation of esters and amides.
Azide (-N₃)Diazotization of an amine followed by reaction with sodium azide."Click" chemistry for bioconjugation.
AlkyneSonogashira coupling of a bromo-derivative with a terminal alkyne."Click" chemistry for bioconjugation.
Sulfonate (-SO₃H)Sulfonation with fuming sulfuric acid.Increased water solubility.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 P Methoxystyryl Naphthalene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes, a detailed structural fingerprint of 1-(p-Methoxystyryl)naphthalene can be established.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. The analysis involves identifying vibrations associated with the naphthalene (B1677914) ring, the p-methoxyphenyl group, and the styryl (vinyl) linkage.

Key vibrational modes for this compound are assigned based on established group frequencies from analogous structures like naphthalene and 1-methoxynaphthalene. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region nih.govnasa.gov. The asymmetric and symmetric stretching of the methyl group (-CH₃) in the methoxy (B1213986) moiety are expected around 2950 cm⁻¹ and 2835 cm⁻¹, respectively.

The carbon-carbon stretching vibrations (νC=C) of the aromatic naphthalene and phenyl rings give rise to a series of bands in the 1650-1430 cm⁻¹ range scispace.com. The trans-vinylic C=C stretch is anticipated to appear as a distinct band around 1625 cm⁻¹. A strong band characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether is expected near 1250 cm⁻¹, while the symmetric stretch should appear around 1030 cm⁻¹ nih.gov.

Out-of-plane C-H bending vibrations (γC-H) are particularly diagnostic for the substitution pattern of the aromatic rings. The 1-substituted naphthalene ring will show characteristic bands, while the p-substituted phenyl ring is expected to exhibit a strong band in the 840-810 cm⁻¹ region. The trans-disubstituted vinyl group gives rise to a strong out-of-plane C-H wagging absorption near 960 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Mode Assignments for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100–3000C-H stretch (νC-H)Naphthalene, Phenyl, and Vinyl C-H
2950–2835C-H stretch (νC-H)Methoxy (-OCH3) group
~1625C=C stretch (νC=C)Vinylic C=C (trans)
1600–1450C=C stretch (νC=C)Aromatic rings (Naphthalene, Phenyl)
~1250Asymmetric C-O-C stretch (νas(C-O-C))Aryl-alkyl ether (Methoxy group)
~1030Symmetric C-O-C stretch (νs(C-O-C))Aryl-alkyl ether (Methoxy group)
~960C-H out-of-plane bend (γC-H)Trans-vinylic C-H wag
840–810C-H out-of-plane bend (γC-H)p-Substituted phenyl ring

Complementing FT-IR, the FT-Raman spectrum provides information on the less polar and more symmetric vibrational modes. For this compound, the Raman spectrum is expected to be dominated by strong signals from the aromatic C=C stretching and the vinylic double bond, as these are highly polarizable moieties.

The aromatic C-H stretching vibrations are typically observed as weak bands in the 3100-3000 cm⁻¹ region. In contrast, the C=C stretching vibrations of the naphthalene and phenyl rings, appearing in the 1650-1430 cm⁻¹ range, are expected to be very intense scispace.com. The symmetric C=C stretching of the vinyl group, around 1625 cm⁻¹, is also a prominent feature in the Raman spectrum. The in-plane bending modes of the C-C bonds in the aromatic rings are also observable scispace.com. These characteristic and intense bands in the FT-Raman spectrum serve as an effective molecular fingerprint for the compound.

Table 2: Characteristic FT-Raman Vibrational Mode Assignments for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100–3000C-H stretch (νC-H)Aromatic and Vinyl C-H (typically weak)
~1625C=C stretch (νC=C)Vinylic C=C (trans, strong)
1600–1300C=C stretch (νC=C)Aromatic rings (Naphthalene, Phenyl, strong)
1200–1000Ring breathing modesNaphthalene and Phenyl rings

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution, providing precise information on the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. By analyzing the chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J), a complete proton framework can be assembled. The spectrum can be divided into three main regions: the aromatic region for the naphthalene and phenyl protons, the vinylic region for the alkene protons, and the aliphatic region for the methoxy group protons.

Based on data from analogous compounds such as (E)-1-styrylnaphthalene and (E)-1-methoxy-4-styrylbenzene, the expected chemical shifts can be predicted rsc.org. The naphthalene protons typically resonate in the range of δ 7.40-8.20 ppm, with the proton at the 8-position being the most deshielded due to the peri-interaction. The protons on the p-methoxyphenyl ring appear as two distinct doublets, characteristic of an AA'BB' system, around δ 7.45 ppm and δ 6.90 ppm. The two vinylic protons of the trans-double bond appear as two doublets with a large coupling constant (J ≈ 16 Hz), confirming their trans configuration. The methoxy group protons appear as a sharp singlet at approximately δ 3.82 ppm rsc.org.

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃.
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.15d~7.91H, Naphthalene ring
7.85–7.40m-8H, Naphthalene and Phenyl protons
~7.10d~16.21H, Vinylic proton
~6.90d~8.72H, Phenyl protons (ortho to -OCH3)
~3.82s-3H, Methoxy (-OCH3) protons

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. The spectrum for this compound would show signals for the ten carbons of the naphthalene ring, the six carbons of the p-methoxyphenyl ring, the two vinylic carbons, and the single methoxy carbon.

Drawing from spectral data of (E)-1-styrylnaphthalene and (E)-1-methoxy-4-styrylbenzene, the carbon signals can be assigned rsc.org. The carbon of the methoxy group (-OCH₃) is expected to resonate around δ 55.3 ppm. The aromatic carbons of the naphthalene and phenyl rings will appear in the δ 114-138 ppm range. The carbon of the phenyl ring attached to the methoxy group is the most shielded of the aromatic carbons, appearing at approximately δ 114.2 ppm, while the quaternary carbons of the naphthalene ring will also be in this region. The ipso-carbon of the phenyl ring attached to the vinyl group is expected around δ 130.2 ppm. The vinylic carbons will have distinct shifts, and the carbon atom of the phenyl ring attached to the oxygen of the methoxy group will be significantly deshielded, appearing near δ 159.4 ppm rsc.org.

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃.
Chemical Shift (δ, ppm)Assignment
~159.4Aromatic C-O
137.8–123.8Aromatic and Vinylic carbons
~114.2Aromatic C-H (ortho to -OCH3)
~55.3Methoxy (-OCH3) carbon

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the naphthalene ring systems, between the ortho and meta protons on the p-methoxyphenyl ring, and crucially, between the two vinylic protons, confirming their adjacency nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals in the ¹³C spectrum nih.govresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity of the molecular fragments. Key correlations would include those from the vinylic protons to the ipso-carbon of the naphthalene ring (C1) and the ipso-carbon of the phenyl ring, confirming the link between the three main components of the molecule. Additionally, correlations from the methoxy protons to the C4-carbon of the phenyl ring would confirm the position of the methoxy group mdpi.com.

Together, these 2D NMR experiments provide irrefutable evidence for the complete and precise chemical structure of this compound.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are dictated by its extended π-conjugated system, which encompasses the naphthalene ring, the styryl bridge, and the methoxy-substituted phenyl ring. Spectroscopic analysis of this compound and its analogues reveals insights into the nature of its electronic transitions and excited state dynamics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Band Origins

The UV-Vis absorption spectrum of compounds with extended π-conjugation, such as this compound, is characterized by intense absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are primarily attributed to π–π* electronic transitions within the conjugated system.

Theoretical studies on related naphthalene derivatives using Density Functional Theory (DFT) have corroborated that the absorption bands in the near-UV region arise from transitions from the HOMO to the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations often show good agreement with experimental spectra, confirming the π–π* nature of the primary electronic transitions. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

CompoundExpected λmax (nm)Electronic TransitionReference Analogue
This compound320 - 360π–πNaphthalene Chalcone Derivatives
Naphthalene286π–πNaphthalene-bridged Disilanes Study

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence) for Emission Characteristics

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.gov Upon absorption of UV radiation, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. This phenomenon arises from the radiative decay of the excited singlet state (S₁) to the ground state (S₀).

Studies on highly fluorescent distyrylnaphthalene derivatives have shown that these compounds exhibit broad emission spectra, a characteristic that can be anticipated for this compound due to its similar conjugated structure. nih.gov The quantum yield of fluorescence is a critical parameter that quantifies the efficiency of the emission process. While specific data for the target compound is unavailable, related naphthalene chalcones have been reported to fluoresce around 495 nm in solution, with a significant quantum efficiency. nih.govresearchgate.net

The emission properties are also influenced by the molecular environment. For instance, naphthalene-bridged disilanes exhibit emission spectra that are highly dependent on the solvent polarity and concentration, with the formation of excimers (excited state dimers) observed in non-polar solvents at higher concentrations. nih.gov Similar solvatochromic and concentration-dependent effects could be expected for this compound.

Phosphorescence, which is emission from a triplet excited state, is generally weaker and has a longer lifetime than fluorescence. While not extensively reported for this specific class of compounds in the provided literature, it is a possible, though less probable, de-excitation pathway.

Table 2: Expected Photoluminescence Data for this compound and Analogues

CompoundExpected Emission λmax (nm)Excitation λmax (nm)Quantum Yield (Φf)Reference Analogue
This compound450 - 500~340Not ReportedNaphthalene Chalcone Derivatives
Naphthalene Chalcone Derivative495Not Reported0.2262 nih.govresearchgate.net
Naphthalene~335, ~345286Not Reported nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₉H₁₆O), the expected exact mass is approximately 260.12 g/mol .

In the absence of a direct mass spectrum for this compound, analysis of the fragmentation patterns of closely related compounds such as 1-styrylnaphthalene (C₁₈H₁₄) and 2-styrylnaphthalene provides valuable insights. The mass spectrum of 1-styrylnaphthalene shows a molecular ion peak (M⁺) at m/z 230.3, corresponding to its molecular weight.

The fragmentation of these styryl-naphthalene systems would likely proceed through cleavage of the vinylic bond and fragmentation of the naphthalene and phenyl rings. Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. For this compound, characteristic fragmentation would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at [M-15]⁺.

Loss of a methoxy radical (•OCH₃) , resulting in a fragment at [M-31]⁺.

Cleavage of the styryl C=C bond , potentially leading to fragments corresponding to the naphthyl and methoxyphenyl moieties.

Table 3: Predicted Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Expected Key Fragments (m/z)
This compoundC₁₉H₁₆O260.33260 (M⁺), 245 ([M-CH₃]⁺), 229 ([M-OCH₃]⁺)
1-StyrylnaphthaleneC₁₈H₁₄230.31230 (M⁺)
2-StyrylnaphthaleneC₁₈H₁₄230.31230 (M⁺)

X-ray Crystallography for Solid-State Molecular Architecture and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, the analysis of a structurally related compound, (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one, offers insights into the likely solid-state conformation and packing.

In the crystal structure of this analogue, the molecule is twisted, with the two naphthalene ring systems being inclined to one another by 52.91 (9)°. nih.gov This deviation from planarity is a common feature in conjugated systems to relieve steric strain. It is plausible that this compound would also adopt a non-planar conformation in the solid state, with a significant dihedral angle between the naphthalene and the p-methoxyphenyl rings.

Intermolecular interactions play a crucial role in the crystal packing. In the analogue, molecules are linked by C—H⋯π interactions, forming a three-dimensional structure. nih.gov Such non-covalent interactions, including π-π stacking and C-H⋯π interactions, would be expected to govern the crystal packing of this compound, influencing its solid-state properties. The presence of the methoxy group could also lead to weak C-H⋯O hydrogen bonds, further stabilizing the crystal lattice.

Table 4: Crystallographic Data for a Structurally Related Compound: (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one

ParameterValue
Chemical FormulaC₂₅H₂₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.027 (5)
b (Å)19.926 (5)
c (Å)15.415 (5)
β (°)90.366 (5)
Volume (ų)1851.2 (17)
Z4

Data from a related compound as a proxy for what might be expected for this compound. nih.gov

Photophysical Properties and Excited State Dynamics of 1 P Methoxystyryl Naphthalene

Electronic Absorption and Emission Characteristics

The interaction of 1-(p-Methoxystyryl)naphthalene with light is governed by the electronic transitions between its molecular orbitals. The presence of extended π-conjugation across the naphthalene (B1677914) and methoxystyryl moieties dictates its absorption and emission properties.

Analysis of Absorption Band Origins, Intensities, and Molar Extinction Coefficients

The electronic absorption spectrum of conjugated systems like this compound is typically characterized by intense bands in the ultraviolet-visible region, arising from π-π* transitions. The absorption bands of naphthalene derivatives are known to be influenced by the nature and position of substituents on the aromatic ring. The introduction of a methoxy (B1213986) group (-OCH3), an electron-donating group, and the styryl linkage generally leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. For naphthalene itself, the molar extinction coefficient (ε) is approximately 6,000 cm⁻¹M⁻¹ in cyclohexane. aatbio.com For substituted naphthalene derivatives, these values can be significantly higher due to the extended conjugation and increased transition dipole moment. mdpi.com

Wavelength Dependence of Emission, Solvatochromism, and Aggregation-Induced Emission Phenomena

Upon absorption of light, this compound is promoted to an excited electronic state, from which it can relax back to the ground state via radiative emission (fluorescence). The emission wavelength is dependent on the energy gap between the excited and ground states.

Solvatochromism: The emission properties of "push-pull" molecules are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org In polar solvents, the excited state, which often possesses a more pronounced charge-transfer character, is stabilized to a greater extent than the ground state. This leads to a reduction in the energy gap and a consequent red-shift in the emission spectrum. Therefore, it is expected that this compound would exhibit a significant bathochromic shift in its fluorescence spectrum as the solvent polarity increases.

Aggregation-Induced Emission (AIE): Many luminogenic materials suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents. However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation. uts.edu.aursc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways. While the AIE properties of various naphthalene diimides have been studied, uts.edu.aursc.org specific investigations into the AIE characteristics of this compound are not detailed in the available search results.

Fluorescence Quantum Yield Determinations and Environmental Influences

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of naphthalene derivatives can be high due to their rigid planar structure and large π-electron conjugation. nih.gov For instance, unsubstituted naphthalene has a quantum yield of 0.23 in cyclohexane.

The quantum yield of this compound is expected to be strongly influenced by its environment. In polar solvents, the formation of an intramolecular charge transfer (ICT) state can sometimes open up non-radiative decay channels, leading to a decrease in the fluorescence quantum yield. Conversely, in a rigid or viscous environment, or in an aggregated state (if it exhibits AIE), the suppression of molecular motions can lead to an enhancement of the quantum yield. Specific quantum yield values for this compound in different environments would require dedicated experimental measurements.

Excited State Relaxation Pathways

Following photoexcitation, the molecule can undergo several relaxation processes, both radiative and non-radiative. Understanding these pathways is key to controlling the photophysical properties of the material.

Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited-State Lifetimes

Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are powerful techniques to probe the dynamics of excited states. researchgate.nethoriba.comrsc.org The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For many organic fluorophores, lifetimes are typically in the nanosecond range. researchgate.net For molecules exhibiting complex excited-state dynamics, such as the formation of ICT states, the fluorescence decay may be multi-exponential, indicating the presence of multiple excited species or decay pathways. nih.gov

Transient absorption spectroscopy allows for the detection of short-lived excited species, including the excited singlet state (S1) and the triplet state (T1). researchgate.netrsc.org By monitoring the temporal evolution of the absorption of these transient species, the kinetics of processes like intersystem crossing (ISC) and internal conversion can be elucidated. While these techniques have been applied to various naphthalene derivatives, researchgate.netwur.nl specific data on the excited-state lifetimes of this compound are not available in the reviewed literature.

Intramolecular Charge Transfer (ICT) State Dynamics and Mechanisms

The "push-pull" nature of this compound, with the electron-donating methoxy group and the naphthalene moiety, makes it a prime candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com In the ground state, the molecule has a certain charge distribution. Upon excitation, an electron is transferred from the donor part (methoxystyryl) to the acceptor part (naphthalene), leading to the formation of a highly polar ICT state.

Exploration of Non-Radiative Decay Processes (e.g., Photoisomerization, Internal Conversion, Intersystem Crossing)

Photoisomerization: For molecules with a stilbene-like core, such as this compound, trans-cis (or E/Z) isomerization around the central ethylenic double bond is a dominant and highly efficient non-radiative decay channel. acs.orgresearchgate.net Following excitation to the first excited singlet state (S₁), the molecule undergoes a torsional (twisting) motion around the C=C bond. This rotation leads the molecule towards a "perpendicular" conformation, where the p-orbitals of the double bond are orthogonal. This geometry is characterized by a minimal energy gap between the excited state and the ground state (S₀) potential energy surfaces, often involving a conical intersection. This proximity facilitates a rapid and efficient radiationless transition back to the ground state. chemrxiv.orgmit.edu Once on the ground state potential energy surface, the molecule can relax to either the trans or cis isomer, with the ratio depending on the dynamics of the relaxation process. This photochemical reaction represents a primary mechanism for energy dissipation and is a key factor in the molecule's response to light. acs.orgresearchgate.net

Internal Conversion (IC): Internal conversion is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). wikipedia.orgyoutube.com This process, distinct from the twisting motion of photoisomerization, converts electronic energy directly into vibrational energy (heat) of the molecule in the lower electronic state. wikipedia.org The efficiency of internal conversion is strongly governed by the "energy gap law," which states that the rate of IC decreases exponentially as the energy difference between the two electronic states increases. chemrxiv.org For many aromatic hydrocarbons, the S₁-S₀ gap is relatively large, making direct internal conversion less competitive than fluorescence or other decay pathways. However, IC can become significant if specific molecular vibrations can effectively couple the two electronic states or if conformational changes lead to regions on the potential energy surface where the energy gap is minimized. chemrxiv.orgmit.edu

Intersystem Crossing (ISC): Intersystem crossing is a non-radiative process involving a transition between electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to a triplet state (T₁). youtube.comtaylorandfrancis.com This transition is formally forbidden by spin selection rules but can occur due to spin-orbit coupling, an interaction between the electron's spin and its orbital motion. chemrxiv.org The rate of ISC is influenced by several factors, including the presence of heavy atoms (which enhance spin-orbit coupling), the energy gap between the singlet and triplet states (a smaller gap generally favors ISC), and the orbital character of the involved states. rsc.org Once populated, the triplet state has a much longer lifetime than the singlet state and can decay to the ground state via phosphorescence (a radiative process) or non-radiatively. For naphthalene derivatives, ISC to higher-lying triplet states (T₂) can also be a relevant pathway. mit.edu

These three non-radiative processes occur in competition with each other and with fluorescence, as depicted in a Jablonski diagram. The relative rates of these pathways determine the ultimate fate of the excited molecule.

Non-Radiative ProcessDescriptionKey Features
Photoisomerization Structural change around the ethylenic double bond (trans ↔ cis).Involves large-amplitude torsional motion; proceeds through a perpendicular intermediate or conical intersection.
Internal Conversion (IC) Transition between states of the same spin (e.g., S₁ → S₀).Governed by the energy gap law; converts electronic energy to vibrational energy.
Intersystem Crossing (ISC) Transition between states of different spin (e.g., S₁ → T₁).Mediated by spin-orbit coupling; populates long-lived triplet states.

Influence of Structural Modifications on Photophysical Behavior

Effects of Substituent Electronic Properties on Excitation and Emission

The photophysical properties of the 1-styrylnaphthalene chromophore are highly sensitive to the electronic nature of substituents on its aromatic rings. The methoxy (-OCH₃) group at the para-position of the styryl phenyl ring in this compound plays a crucial role in modulating its absorption and emission characteristics.

As a potent electron-donating group (EDG) through resonance, the methoxy group increases the electron density of the π-system. This has several key consequences:

Red Shift in Spectra: The EDG destabilizes the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and fluorescence spectra compared to the unsubstituted 1-styrylnaphthalene.

Increased Transition Dipole Moment: The methoxy group enhances the intramolecular charge transfer (ICT) character of the S₀ → S₁ transition. This increased charge redistribution upon excitation generally leads to a larger transition dipole moment, which translates to a higher molar extinction coefficient (stronger absorption) and an increased radiative decay rate (kᵣ), potentially favoring fluorescence.

Influence on Excited State Lifetimes: The electronic nature of substituents can significantly impact excited state dynamics. In related naphthalene-based azo dyes, increasing the electron-donating strength of a substituent was found to lead to longer-lived excited states. rsc.org This suggests that the methoxy group in this compound may stabilize the excited state, potentially increasing its lifetime and influencing the competition between radiative and non-radiative decay pathways.

Conversely, the attachment of electron-withdrawing groups (EWGs) would be expected to lower the energy of the LUMO, also leading to red-shifted spectra but with a different charge distribution in the excited state. The interplay between electron-donating and electron-withdrawing substituents across a conjugated system is a fundamental strategy for tuning the optical properties of organic chromophores for various applications. rsc.orgresearchgate.net

Conformational Dynamics in the Excited State and Planarity Effects

The three-dimensional structure of this compound, particularly the degree of planarity between the naphthalene and methoxystyrene moieties, is a critical determinant of its photophysical behavior. In the ground state, steric hindrance between the hydrogen atom at the C8 position of the naphthalene ring and the hydrogen on the ethylenic bridge may cause a slight deviation from perfect planarity.

Upon excitation to the S₁ state, there is an increase in the double-bond character of the bond connecting the two aromatic systems and a decrease in the bond order of the ethylenic C=C bond. This drives the molecule towards a more planar conformation to maximize π-conjugation and delocalize the excitation energy. researchgate.net Studies on the structurally similar 1-(phenylethynyl)naphthalene have shown that the excited state is indeed planar, with most geometric changes occurring on the naphthalene ring. researchgate.net

This drive towards planarity in the excited state has profound implications for non-radiative decay:

Barrier to Isomerization: The planar excited state represents an energy minimum on the S₁ potential energy surface. The primary pathway for photoisomerization involves twisting around the central C=C bond, which requires overcoming an energy barrier to move away from this planar conformation. The height of this barrier directly influences the quantum yield of isomerization and, consequently, the fluorescence quantum yield.

Conformational Relaxation and Fluorescence: A more rigid and planar structure in the excited state generally suppresses non-radiative decay pathways that involve large-amplitude molecular motions. This conformational rigidity can lead to a decrease in the rate of internal conversion, thereby enhancing fluorescence efficiency. A twisted conformation, on the other hand, can be more conducive to intersystem crossing.

Therefore, factors that promote planarity (e.g., solvent environment, molecular design) can enhance the emissive properties of the molecule, while factors that facilitate twisting and deviation from planarity will promote efficient non-radiative decay through photoisomerization.

Protonation Effects on Excited State Dynamics and Potential Energy Surfaces

The photophysical behavior of this compound can be dramatically altered by protonation, which can occur at several basic sites, such as the oxygen atom of the methoxy group or potentially at electron-rich carbons on the naphthalene ring in strongly acidic media. Protonation fundamentally modifies the electronic structure and, consequently, the potential energy surfaces of both the ground and excited states.

Research on analogous naphthalene-based systems provides clear insight into the expected effects. In studies of naphthalene-based azo dyes, protonation was shown to completely shut down the steady-state photoisomerization process. rsc.org This occurs because protonation significantly changes the landscape of the lowest excited state (S₁) potential energy surface. rsc.org

The key effects of protonation on the excited state dynamics are:

Inhibition of Photoisomerization: Protonation can create a steep barrier on the potential energy surface along the torsional coordinate for C=C bond rotation. This effectively "locks" the molecule in its initial (trans) configuration and impedes the relaxation pathway that leads to isomerization. rsc.org

Opening of New Decay Channels: With the isomerization channel blocked, the excited state population must decay through other pathways. Protonation often accelerates deactivation back to the ground state. Studies on protonated azo dyes revealed faster excited-state dynamics compared to their unprotonated forms, indicating the opening of efficient internal conversion or other rapid decay channels. rsc.org

Spectral Shifts: Protonation invariably leads to significant changes in the absorption and emission spectra. The addition of a positive charge alters the energy levels of the frontier molecular orbitals, typically resulting in large shifts in the spectral bands.

Theoretical and Computational Investigations of 1 P Methoxystyryl Naphthalene

Excited State Computational Methodologies

Analysis of Excited-State Aromaticity and Antiaromaticity

The concept of aromaticity, typically associated with the electronic ground state, can be profoundly altered when a molecule absorbs light and enters an electronic excited state. This phenomenon, known as excited-state aromaticity (ESA), can lead to a reversal of aromatic character, where an aromatic ground-state molecule becomes antiaromatic in an excited state, or vice-versa. Such changes have significant implications for the molecule's photophysics and photoreactivity.

Theoretical investigations into the low-lying excited states of the parent naphthalene (B1677914) molecule have revealed dramatic shifts in aromaticity. acs.orgacs.org These studies are often performed using advanced quantum chemical methods like the complete-active-space self-consistent field (CASSCF) theory, combined with techniques that probe magnetic properties, such as the calculation of off-nucleus isotropic magnetic shielding distributions. acs.orgacs.org

For naphthalene, the findings are striking:

The electronic ground state (S₀) is, as expected, aromatic.

The first excited singlet state (S₁, designated ¹Lb) exhibits significant antiaromatic character. acs.org

The second excited singlet state (S₂, designated ¹La), which corresponds to the HOMO→LUMO transition, is strongly aromatic . acs.orglboro.ac.uk

The lowest triplet excited state (T₁, ³La), which also arises from the HOMO→LUMO transition, is found to be antiaromatic , demonstrating that states originating from the same orbital transition can have different aromatic characters depending on their spin multiplicity. lboro.ac.uk

These reversals are rationalized by examining the changes in the π-electron system upon excitation. acs.org For 1-(p-Methoxystyryl)naphthalene, a similar computational approach would be necessary to determine how the electron-donating methoxystyryl substituent perturbs the naphthalene core's electronic structure. It is hypothesized that the substituent could modulate the energies of the ¹Lb and ¹La states, potentially altering the aromatic character and the photophysical profile of the entire molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to view the motion of atoms and molecules over time, providing critical insights into conformational flexibility and non-covalent interactions with the surrounding environment.

Conformational Analysis: The this compound molecule possesses conformational flexibility, primarily around the single bonds of the styryl linker. MD simulations can explore the potential energy surface related to these rotations, identifying the most stable, low-energy conformers and the energy barriers for interconversion. This information is key to understanding which shapes the molecule is likely to adopt in different environments.

Intermolecular Interactions: The interaction between a solute and its environment governs its solubility, aggregation, and transport properties. MD simulations are ideally suited to study these interactions at an atomic level. For instance, simulations of naphthalene in aqueous environments have been used to probe the dynamics of water molecules at the hydrophobic surface. nih.gov Born-Oppenheimer Molecular Dynamics (BOMD) simulations, in particular, have been shown to accurately rationalize the experimental spectra of weakly bound naphthalene-water clusters, revealing the active mobility of water over the aromatic surface even at low temperatures. nih.gov

Table 1: Illustrative Interaction Energies of Naphthalene with Mineral Surfaces from MD Simulations. mdpi.com
SystemTotal Interaction Energy (kJ/mol)van der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)
Naphthalene on Montmorillonite-120.66-82.65-38.01
Naphthalene on Kaolinite (Alumina surface)-101.91-84.39-17.52
Naphthalene on Kaolinite (Silicon surface)-87.35-86.32-1.03

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemistry provides a powerful framework for the a priori prediction of spectroscopic properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy. The typical workflow involves first optimizing the molecule's ground-state geometry and then calculating the desired spectroscopic parameters.

Vibrational Spectra: The calculation of harmonic frequencies can predict the positions of fundamental absorption bands in FT-IR and Raman spectra.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into the ¹H and ¹³C NMR chemical shifts. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-visible spectra.

A critical aspect of computational spectroscopy is the validation of theoretical results against experimental data. researchgate.net Good agreement between predicted and measured spectra lends confidence to the computed geometric and electronic structures. Discrepancies, on the other hand, can point to environmental effects not included in the calculation (e.g., solvent effects) or limitations of the theoretical method itself. For this compound, such a validated computational model would be an invaluable tool for interpreting experimental spectra and understanding its electronic transitions.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Naphthalene Derivative. researchgate.net
ParameterExperimental ValueCalculated Value (DFT/B3LYP)
¹³C NMR Shift (C=O)180.1 ppm185.9 ppm
¹H NMR Shift (N-H)13.8 ppm13.4 ppm
FT-IR Frequency (C=O stretch)1635 cm⁻¹1641 cm⁻¹
UV-vis λ_max475 nm460 nm

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for mapping the complex pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows for the determination of activation energies, reaction enthalpies, and kinetic rate constants, providing a deep understanding of reaction feasibility and selectivity.

For aromatic systems like naphthalene, a classic area of study is electrophilic aromatic substitution. Theoretical calculations have been instrumental in explaining the observed regioselectivity. For example, computational analysis of the reaction intermediates (naphthalenonium ions) demonstrates that the intermediate for substitution at the 1-position (alpha) is more stable than the intermediate for 2-position (beta) substitution. libretexts.org This is because the positive charge can be delocalized over more resonance structures while retaining a fully aromatic benzene (B151609) ring, thus rationalizing the kinetic preference for 1-substitution. libretexts.orgyoutube.com

Furthermore, theory can explain more subtle phenomena like kinetic versus thermodynamic control. In the sulfonation of naphthalene, calculations of the relative stabilities of the products show that while the 1-sulfonic acid product forms faster (kinetic control), the 2-sulfonic acid product is sterically less hindered and thus more stable (thermodynamic control). proquest.com

Theoretical studies have also been applied to the oxidation of naphthalene by hydroxyl radicals, a key atmospheric degradation pathway. acs.org These studies use DFT to map the reaction pathways, including OH-addition and subsequent steps, and employ transition state theory to calculate rate constants, which are crucial for atmospheric modeling. acs.org For this compound, theoretical studies could predict its reactivity towards various electrophiles, nucleophiles, or radicals, identifying the most likely sites of reaction on either the naphthalene or the methoxystyryl moiety and calculating the associated energy barriers.

Table 3: Illustrative Calculated Energetics for the OH-Addition Pathway in Naphthalene Oxidation. acs.org
Reaction StepDescriptionEffective Activation Energy (kcal/mol)
Naphthalene → 1-NaphtholInitial OH addition to C1 position-1.5
Naphthalene → 2-NaphtholInitial OH addition to C2 position+1.0

Supramolecular Interactions and Self Assembly of 1 P Methoxystyryl Naphthalene and Its Derivatives

Exploration of Non-Covalent Interactions in Assemblies

Theoretical considerations suggest that the planar aromatic surfaces of the naphthalene (B1677914) and methoxystyryl moieties would facilitate π-π stacking interactions, a common feature in the solid-state packing and solution-phase aggregation of similar aromatic compounds. The presence of the methoxy (B1213986) group could potentially introduce weak C-H···π interactions and influence the electronic nature of the π-system, thereby modulating the strength and geometry of such stacking.

Similarly, while the molecule itself lacks strong hydrogen bond donors, the oxygen atom of the methoxy group could act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in derivatives that incorporate hydroxyl or amide groups, hydrogen bonding networks could play a significant role in directing the formation of supramolecular structures.

Host-Guest Chemistry with 1-(p-Methoxystyryl)naphthalene Scaffolds

The naphthalene unit of this compound could, in principle, participate in host-guest interactions, acting as a guest within larger macrocyclic hosts like cyclodextrins or calixarenes. The binding affinity and selectivity would be governed by size and shape complementarity, as well as hydrophobic and van der Waals interactions between the naphthalene moiety and the host's cavity.

Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules. However, without specific research on such systems, any discussion on molecular recognition phenomena, binding affinities, and complex stoichiometry would be purely speculative.

Self-Assembly Processes and Morphological Control

The ability of this compound and its derivatives to form ordered supramolecular structures is dictated by a delicate balance of non-covalent interactions. These interactions, including π-π stacking, hydrophobic effects, and van der Waals forces, govern the self-assembly process both in solution and at interfaces, leading to a variety of morphologies.

Formation of Supramolecular Architectures from Solution

The self-assembly of styrylnaphthalene derivatives in solution is a spontaneous process driven by the tendency of the molecules to minimize unfavorable interactions with the solvent and maximize favorable intermolecular interactions. The resulting supramolecular architectures are highly dependent on the molecular structure, solvent conditions, and temperature.

For amphiphilic derivatives of styrylnaphthalene, where the core is functionalized with hydrophilic and hydrophobic moieties, self-assembly in aqueous media leads to the formation of various aggregate structures. The geometry of the styrylnaphthalene core plays a critical role in determining the packing arrangement within these aggregates. For instance, studies on isomeric styrylnaphthalene fatty acids have shown that the position of the styryl group on the naphthalene ring significantly influences the assembly properties acs.org.

Derivatives with the styryl group at the β-position of the naphthalene ring are capable of packing into compact, well-ordered layers, often adopting an extended herringbone or glide arrangement. This is similar to the behavior observed for other planar aromatic amphiphiles acs.org. In contrast, α-styrylnaphthalene derivatives experience greater steric hindrance, which can preclude such tight packing. This leads to the formation of less ordered or different types of aggregates, such as weak dimers with a face-to-face arrangement in aqueous dispersions acs.org. The methoxy group on the styryl moiety in this compound can further influence these interactions through dipole-dipole forces and by modifying the electron density of the π-system.

The table below summarizes the influence of the styryl group position on the self-assembly of styrylnaphthalene amphiphiles, which provides a basis for understanding the potential behavior of this compound derivatives.

Derivative IsomerPredominant Packing ArrangementResulting Aggregate Structure
β-Styrylnaphthalene Extended glide or herringboneCompact, ordered layers
α-Styrylnaphthalene Translation or face-to-faceWeak aggregates (e.g., dimers)

This data is based on analogous styrylnaphthalene systems and is presented to illustrate the principles of self-assembly.

Directed Assembly at Liquid-Solid Interfaces

The self-assembly of this compound derivatives can be directed by introducing a liquid-solid interface. This technique provides a powerful method for creating highly ordered two-dimensional (2D) supramolecular networks. At the interface, interactions between the molecules, the solvent, and the solid substrate collectively determine the final assembled structure.

When a solution of a styrylnaphthalene derivative is deposited onto a solid substrate, such as graphite (B72142) or a metal surface, the molecules can arrange themselves into well-defined patterns. The planarity of the styrylnaphthalene core facilitates adsorption onto the flat surface, while intermolecular π-π stacking interactions drive the formation of ordered domains.

For amphiphilic styrylnaphthalene derivatives, the Langmuir-Blodgett technique can be employed to form highly organized monomolecular films at the air-water interface, which can then be transferred to a solid substrate. In such films, the packing and orientation of the molecules are influenced by the surface pressure. For example, studies on fatty acid derivatives of α-styrylnaphthalene at the air-water interface suggest the formation of "pinwheel" or herringbone clusters even before compression acs.org. As the film is compressed, these clusters can rearrange, leading to significant changes in the photochemical and photophysical properties of the assembly acs.org.

The specific morphology of the surface-assembled structures is influenced by factors such as the concentration of the solution, the nature of the solvent, and the temperature at which the assembly takes place. These parameters can be tuned to control the dimensions and packing of the resulting supramolecular architectures.

Stimuli-Responsive Supramolecular Systems Incorporating this compound Derivatives

Supramolecular systems that can alter their structure and function in response to external stimuli are of great interest for the development of "smart" materials. The incorporation of photoresponsive units like the styryl group into supramolecular assemblies allows for the creation of systems that can be controlled by light.

The styryl moiety in this compound can undergo a reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This photochemical reaction induces a significant change in the molecule's geometry, from a planar trans isomer to a non-planar cis isomer. In a self-assembled supramolecular system, this molecular-level change can be amplified, leading to a macroscopic response, such as the disruption or rearrangement of the entire assembly.

For example, if this compound derivatives are assembled into a fibrous network through π-π stacking of the planar trans isomers, irradiation with UV light could trigger the trans-to-cis isomerization. The resulting non-planar cis isomers would disrupt the efficient stacking, leading to the disassembly of the fibers and a potential transition from a gel to a solution state. This process could be reversed by irradiating with visible light or by thermal relaxation, which would favor the back-isomerization to the trans form, allowing the supramolecular structure to reform.

The table below outlines the general principles of a photoresponsive system based on a styrylnaphthalene derivative.

StimulusMolecular ChangeSupramolecular ResponsePotential Application
UV Light trans → cis isomerizationDisruption of π-π stacking, disassembly of ordered structuresControlled release, optical switching
Visible Light / Heat cis → trans isomerizationRe-establishment of π-π stacking, reassembly of ordered structuresReversible materials, sensors

While specific studies on stimuli-responsive systems incorporating this compound are not extensively documented, the known photochromic behavior of the styryl group provides a strong basis for its use in the design of photo-tunable supramolecular materials nih.gov. The principles of photo-induced structural changes observed in other photoresponsive supramolecular systems, such as those containing azobenzene, are directly applicable to the potential behavior of this compound-based assemblies nih.gov.

Applications of 1 P Methoxystyryl Naphthalene in Advanced Materials Science

Chemical Sensing and Probing

The development of fluorescent sensors based on naphthalene (B1677914) derivatives is an active area of research. nih.gov These sensors are designed for the selective detection of various analytes, including metal ions like Al³⁺ and Zn²⁺, or other small molecules. mahendrapublications.comrsc.orgtandfonline.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET). mahendrapublications.com Despite the fluorescent nature of the naphthalene moiety, there are no specific reports in the search results on the design, synthesis, or application of 1-(p-Methoxystyryl)naphthalene as a fluorescent sensor for any specific analyte. Information regarding its selectivity, sensitivity, or detection limits is therefore unavailable.

Colorimetric sensors provide a visual detection method for various substances. Research into related styryl-based organic chromophores has shown their potential to act as colorimetric pH sensors due to changes in their absorption spectra upon protonation or deprotonation. researchgate.net Similarly, some metal-organic frameworks based on naphthalene diimide exhibit chromic properties, allowing them to function as colorimetric sensors. rsc.org However, the search results contain no investigations into the colorimetric sensing capabilities of this compound. There is no data on its response to different analytes or environmental conditions that would indicate its utility in this application.

Photoinitiator Systems for Polymerization

Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization reactions. The efficiency and versatility of a photoinitiator are crucial for its application in various photopolymerization-based technologies, including coatings, adhesives, and 3D printing. This compound and its derivatives have shown potential as effective components of photoinitiating systems for both free radical and cationic photopolymerization.

Utilization in Free Radical Photopolymerization

Free radical photopolymerization is a widely used technique for the rapid curing of monomers and oligomers. The process relies on photoinitiators that can efficiently generate free radicals upon exposure to a light source. While direct studies on this compound as a primary photoinitiator are not extensively detailed in the available literature, research on analogous naphthalene-based structures provides a strong basis for its potential in this area.

Naphthalene derivatives, particularly those with styryl extensions, can act as photosensitizers in multi-component photoinitiating systems. In such systems, the naphthalene-stilbene compound absorbs light and transfers energy to another component, such as an iodonium (B1229267) salt, which then decomposes to produce the initiating radicals. The methoxy (B1213986) group on the styryl moiety can enhance the light-absorbing properties of the molecule, potentially shifting its absorption to longer, more desirable wavelengths (e.g., visible light).

Research on related naphthalene-based oxime esters has demonstrated their efficacy as Type I photoinitiators, where the molecule itself undergoes cleavage to form free radicals. rsc.orgnih.govnih.gov These studies have highlighted that the substitution pattern on the naphthalene ring significantly influences the photoinitiation efficiency. rsc.orgnih.govnih.gov For instance, 1-naphthalene substituted compounds have been shown to have improved UV absorption characteristics compared to their 2-naphthalene counterparts. rsc.orgnih.govnih.gov Furthermore, the presence of a methoxy group can lead to longer absorption wavelengths. rsc.orgnih.govnih.gov

The proposed mechanism for the involvement of a styrylnaphthalene derivative in free radical photopolymerization as a photosensitizer is as follows:

Light Absorption: The styrylnaphthalene molecule absorbs photons, transitioning to an excited electronic state.

Electron Transfer: In the excited state, it can act as an electron donor, transferring an electron to an acceptor molecule like a diaryliodonium salt.

Radical Generation: The resulting radical cation of the styrylnaphthalene and the unstable iodonium salt radical anion lead to the generation of active radicals that initiate the polymerization of, for example, acrylate (B77674) monomers.

The table below summarizes the potential role of this compound in free radical photopolymerization based on findings from related compounds.

FeatureRole in Free Radical PhotopolymerizationSupporting Evidence from Analogous Compounds
Function PhotosensitizerNaphthalene–stilbene (B7821643) derivatives act as effective photosensitizers for iodonium salts.
Mechanism Photoinduced Electron TransferOxidative processes from the photoexcited state lead to electron transfer to an electron acceptor.
Wavelength Potentially visible lightMethoxy substitution can red-shift the absorption spectrum. rsc.orgnih.govnih.gov
Efficiency Potentially HighNaphthalene-based systems have shown high polymerization conversion rates. rsc.orgnih.gov

Applications in Cationic Photopolymerization

Cationic photopolymerization is another important industrial process, used for the polymerization of monomers such as epoxides and vinyl ethers. This method is initiated by a strong protic acid or a carbocation, which can be generated photochemically. Similar to its role in free radical systems, this compound derivatives can function as photosensitizers in cationic photopolymerization.

Studies on naphthalene–stilbene derivatives have demonstrated their ability to sensitize diaryliodonium salts, which upon reduction, lead to the formation of species that can initiate cationic polymerization. rsc.org The process is particularly effective for the polymerization of epoxy monomers. rsc.org The versatility of these systems allows them to initiate both free-radical and cationic reactions, making them valuable for hybrid polymerization systems. rsc.orgrsc.org

The mechanism for photosensitization in cationic photopolymerization is analogous to the free radical process, involving photoinduced electron transfer. The key difference lies in the subsequent decomposition of the iodonium salt, which ultimately produces a strong acid that initiates the cationic polymerization.

The effectiveness of these naphthalene-stilbene based photoinitiating systems has been evaluated for the cationic polymerization of epoxy monomers, showing their potential for practical applications in coatings and 3D printing. rsc.orgrsc.org

Advanced Functional Materials with Tunable Photophysical and Supramolecular Properties

The unique molecular structure of this compound, featuring an extended π-conjugated system, imparts it with interesting photophysical properties that can be harnessed for the development of advanced functional materials. These properties, including absorption and fluorescence, can be tuned through chemical modification and controlled by supramolecular interactions.

The photophysical characteristics of naphthalene-chalcone derivatives, which share structural similarities with styrylnaphthalene, have been investigated. nih.govresearchgate.net These studies reveal strong absorption in the UV-Vis region, attributed to π–π* transitions within the conjugated system. nih.gov Upon excitation, these molecules can exhibit significant fluorescence, with the emission wavelength being sensitive to the molecular environment and conformation. nih.gov For instance, intramolecular charge transfer (ICT) can play a significant role in the excited state, leading to distinct fluorescence properties. nih.gov

The near-planar geometry of the ground state in such conjugated systems can be altered upon electronic excitation, leading to a more twisted conformation. nih.gov This change in geometry can influence the photophysical response and is a key aspect of their functionality.

The ability of naphthalene derivatives to participate in π–π stacking and hydrogen bonding makes them excellent building blocks for supramolecular assemblies. nih.govbeilstein-journals.org By designing molecules with specific recognition sites, it is possible to create ordered structures with emergent properties. For example, naphthalene derivatives have been used to form helical arrangements on a DNA template, stabilized by π–π interactions and hydrogen bonds. nih.gov Such controlled self-assembly can be used to modulate the photophysical properties of the chromophores, for instance, by controlling the distance and orientation between adjacent molecules.

The potential photophysical properties of this compound, inferred from related compounds, are summarized in the table below.

Photophysical PropertyExpected CharacteristicsPotential Applications
UV-Vis Absorption Strong absorption in the UV-A region due to π–π* transitions. nih.govLight-harvesting materials, photosensitizers.
Fluorescence Emission in the visible spectrum, potentially influenced by solvent polarity and aggregation state. nih.govOrganic light-emitting diodes (OLEDs), fluorescent probes, sensors.
Excited State Dynamics Potential for intramolecular charge transfer (ICT) and conformational changes upon excitation. nih.govMolecular switches, photochromic materials.
Supramolecular Behavior Tendency for π–π stacking, potential for forming ordered assemblies. nih.govbeilstein-journals.orgSelf-healing materials, stimuli-responsive systems, organic electronics.

Q & A

Basic: What are the optimal synthetic routes for 1-(p-Methoxystyryl)naphthalene, and how can reaction yields be maximized?

The synthesis of this compound typically involves cross-coupling reactions, such as Heck or Wittig reactions, between methoxy-substituted styrenes and naphthalene derivatives. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling or phosphine ligands for Wittig reactions.
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency.
  • Temperature control : Reactions often require heating (80–120°C) to activate intermediates while avoiding decomposition.
    Yield optimization can be achieved by purifying precursors (e.g., 1-methoxynaphthalene ) and using inert atmospheres to prevent oxidation. Chromatographic purification is critical for isolating the styryl product from byproducts.

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR. The styryl double bond (CH=CH) shows characteristic coupling (J = 16 Hz) between 6.5–7.5 ppm. Aromatic protons on naphthalene resonate as multiplets in 7.4–8.3 ppm .
  • IR spectroscopy : Stretching vibrations for C=C (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 246 for C₁₉H₁₆O) and fragmentation patterns validate the structure .

Advanced: What methodologies are recommended for assessing the toxicological profile of this compound in mammalian models?

Follow systematic review frameworks as outlined in toxicological profiles for related naphthalene derivatives :

  • Exposure routes : Design inhalation, oral, or dermal studies (≥28 days) using rodents, aligning with OECD guidelines.
  • Endpoints : Monitor hepatic/renal function, hematological parameters, and histopathology (Table B-1, ).
  • Dose-response analysis : Use NOAEL/LOAEL values to establish safe thresholds.
  • Bias mitigation : Apply risk-of-bias questionnaires (Table C-6, ) to ensure study validity.

Advanced: How can contradictory data on the compound’s photostability be resolved across different experimental setups?

Contradictions may arise from:

  • Light source variability : UV vs. visible light alters degradation pathways. Standardize using calibrated solar simulators.
  • Solvent effects : Polar solvents (e.g., acetonitrile) may stabilize reactive intermediates differently than non-polar media.
  • Analytical methods : Combine HPLC-MS for degradation product identification and quantum yield calculations for kinetic consistency .
    Cross-validate findings using computational models (e.g., DFT for excited-state behavior) .

Advanced: What strategies are effective for studying the environmental fate of this compound in aquatic systems?

  • Degradation studies : Track hydrolysis/photolysis rates under controlled pH and UV exposure. Use GC-MS to identify metabolites like methoxynaphthoic acids.
  • Partitioning analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential .
  • Microcosm models : Simulate sediment-water interactions to assess persistence (half-life >60 days suggests recalcitrance) .

Advanced: How can this compound be applied in supramolecular or materials chemistry?

  • Host-guest systems : Utilize its planar structure for π-π stacking in molecular tweezers or nanotubes .
  • Optoelectronic materials : Functionalize with electron-withdrawing groups to enhance charge transport in organic semiconductors.
  • Sensing : Modify the styryl moiety for fluorescence-based detection of metal ions (e.g., Cu²⁺) via chelation-enhanced quenching .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

  • DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular dynamics : Simulate solvent interactions to model reaction pathways in silico.
  • Docking studies : Assess binding affinities with enzymes (e.g., cytochrome P450) for biodegradability predictions .

Advanced: How do structural modifications (e.g., halogenation) alter the biological activity of this compound derivatives?

  • Halogen addition : Bromine at the styryl position (cf. ) increases lipophilicity, enhancing membrane permeability but potentially raising toxicity.
  • Methoxy vs. hydroxyl : Replacing -OCH₃ with -OH improves solubility but reduces metabolic stability.
  • Activity assays : Compare IC₅₀ values in cytotoxicity screens (e.g., MTT assay) and CYP450 inhibition studies to quantify trade-offs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.